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Compound of Interest

Compound Name: Diethyl 5-oxononanedioate

Cat. No.: B15075706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopic data for Diethyl 5-oxononanedioate, alongside the

experimentally determined data for two structurally similar diesters, Diethyl pimelate and

Diethyl adipate. Due to the absence of publicly available experimental NMR data for Diethyl 5-
oxononanedioate, predicted values have been included to offer a comparative analytical

perspective. This information is valuable for researchers engaged in the synthesis,

characterization, and quality control of these and related compounds.

Data Presentation: ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for Diethyl 5-
oxononanedioate (predicted), Diethyl pimelate (experimental), and Diethyl adipate

(experimental).

Table 1: ¹H NMR Data (Chemical Shifts in ppm)
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Compound
Proton

Assignment

Predicted/Exper

imental δ (ppm)
Multiplicity

Coupling

Constant (J) in

Hz

Diethyl 5-

oxononanedioate
-CH₂-C(O)-CH₂- 2.75 t 7.0

-CH₂-CH₂-C(O)- 2.45 t 7.0

-O-CH₂-CH₃ 4.12 q 7.1

-CH₂-CH₂-COO- 1.95 p 7.0

-O-CH₂-CH₃ 1.25 t 7.1

Diethyl pimelate -CH₂-COO- 2.29 t 7.5

-O-CH₂-CH₃ 4.12 q 7.1

-CH₂-CH₂-COO- 1.63 p 7.5

-CH₂-C-CH₂- 1.38 p 7.5

-O-CH₂-CH₃ 1.25 t 7.1

Diethyl adipate -CH₂-COO- 2.29 m

-O-CH₂-CH₃ 4.12 q 7.1

-CH₂-CH₂-COO- 1.66 m

-O-CH₂-CH₃ 1.25 t 7.1

Note: Predicted data for Diethyl 5-oxononanedioate was obtained from online NMR prediction

tools. Experimental data for Diethyl pimelate and Diethyl adipate were sourced from publicly

available spectral databases.

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)
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Compound Carbon Assignment
Predicted/Experimental δ

(ppm)

Diethyl 5-oxononanedioate -C=O (keto) 209.0

-COO- 173.0

-O-CH₂- 60.5

-CH₂-C(O)-CH₂- 42.0

-CH₂-COO- 33.0

-CH₂-CH₂-C(O)- 20.0

-O-CH₂-CH₃ 14.2

Diethyl pimelate -COO- 173.8

-O-CH₂- 60.2

-CH₂-COO- 34.2

-CH₂-CH₂-COO- 29.0

-CH₂-C-CH₂- 24.9

-O-CH₂-CH₃ 14.3

Diethyl adipate -COO- 173.4

-O-CH₂- 60.2

-CH₂-COO- 33.9

-CH₂-CH₂-COO- 24.5

-O-CH₂-CH₃ 14.2

Note: Predicted data for Diethyl 5-oxononanedioate was obtained from online NMR prediction

tools. Experimental data for Diethyl pimelate and Diethyl adipate were sourced from publicly

available spectral databases.[1][2][3][4][5][6]
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A general protocol for the acquisition of ¹H and ¹³C NMR spectra for diethyl esters is provided

below. Specific parameters may need to be optimized based on the instrument and sample

concentration.

Materials:

Diethyl ester sample

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

NMR tube (5 mm)

Pipettes

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of the diethyl ester sample in 0.6-0.7

mL of CDCl₃ containing TMS in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:
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Pulse sequence: zg30

Number of scans: 16-32

Relaxation delay (d1): 1-2 seconds

Acquisition time: ~3-4 seconds

Spectral width: ~16 ppm

¹³C NMR Acquisition:

Acquire a standard one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).

Typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay (d1): 2-5 seconds

Acquisition time: ~1-2 seconds

Spectral width: ~220 ppm

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Perform peak picking for both ¹H and ¹³C NMR spectra.

Mandatory Visualizations
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Diagram 1: Chemical Structures and Functional Group Comparison

Caption: Comparison of the chemical structures.

Diagram 2: NMR Analysis Workflow
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Caption: General workflow for NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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